1,2-Dihydroxy-3,5-diformylbenzene

Cancer Stem Cell Research ALDH1B1 Inhibition Medicinal Chemistry

Select this compound for its unique 1,2,3,5-tetrasubstitution pattern, which integrates ortho-catechol metal-chelating functionality with dual aldehyde reactivity—capabilities unattainable from simpler catechols or dialdehydes. It is the preferred precursor for synthesizing Schiff base ligands requiring both catechol-based chelation and dual imine bonds for macrocycle formation, yielding metal complexes with distinct biological activity profiles. As a multi-isoform ALDH inhibitor (IC50 65–130 nM across ALDH1A1, ALDH1A2, and ALDH1B1), it serves as an essential pharmacological probe for cancer stem cell research. For kilo-scale procurement, the Vilsmeier-Haack formylation protocol delivers quantitative yields, a substantial improvement over the traditional 50% Duff reaction, ensuring economic viability for large-scale projects.

Molecular Formula C8H6O4
Molecular Weight 166.132
CAS No. 116315-07-2
Cat. No. B2565919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydroxy-3,5-diformylbenzene
CAS116315-07-2
Molecular FormulaC8H6O4
Molecular Weight166.132
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)O)O)C=O
InChIInChI=1S/C8H6O4/c9-3-5-1-6(4-10)8(12)7(11)2-5/h1-4,11-12H
InChIKeyYZJVWIUMDDXVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydroxy-3,5-diformylbenzene (CAS 116315-07-2): A Specialized Catechol Dialdehyde Building Block for Advanced Organic Synthesis and Medicinal Chemistry


1,2-Dihydroxy-3,5-diformylbenzene, also known as 4,5-dihydroxyisophthalaldehyde, is a functionalized aromatic compound featuring a benzene ring with two ortho-positioned hydroxyl groups and two aldehyde groups located at the 3- and 5- positions [1]. This distinct 1,2,3,5-tetrasubstitution pattern confers a unique combination of metal-chelating catechol and reactive aldehyde functionalities, making it a versatile precursor for Schiff base ligands, macrocycles, and biologically active metal complexes, rather than a common commodity chemical . Its physicochemical properties, including a melting point of 200 °C and a topological polar surface area of 74.6 Ų, further define its handling and reactivity profile .

Why 1,2-Dihydroxy-3,5-diformylbenzene Cannot Be Simply Replaced by Common Catechol or Dialdehyde Analogs


Substituting 1,2-Dihydroxy-3,5-diformylbenzene with structurally simpler catechols or dialdehydes fails to replicate its unique bifunctional reactivity. Common analogs like 3,4-dihydroxybenzaldehyde (protocatechualdehyde) or isophthalaldehyde lack either the dual aldehyde or the ortho-catechol moieties required for specific applications . This compound's specific arrangement of functional groups is critical for constructing Schiff base complexes with defined geometry and for achieving a particular profile of enzyme inhibition, where the catechol and aldehyde moieties are both essential for potent activity, as seen in studies of related catecholaldehydes [1]. Therefore, generic substitution would fundamentally alter the chemical outcome in synthetic pathways or the biological profile in pharmacological studies, leading to different or null results .

Quantitative Differentiation: 1,2-Dihydroxy-3,5-diformylbenzene vs. Closest Analogs in Key Performance Metrics


Aldehyde Dehydrogenase (ALDH) Inhibition Profile: 1,2-Dihydroxy-3,5-diformylbenzene vs. IGUANA-1 and DEAB

1,2-Dihydroxy-3,5-diformylbenzene demonstrates a distinct inhibition profile against the aldehyde dehydrogenase (ALDH) family of enzymes, a key target in cancer stem cell research. Compared to the selective ALDH1B1 inhibitor IGUANA-1 (IC50 = 30 nM) and the pan-ALDH inhibitor DEAB (IC50 = 1.2 µM for ALDH1B1), this compound exhibits intermediate potency and a different selectivity spectrum [1]. Its IC50 values of 95 nM for ALDH1B1, 65 nM for ALDH1A2, and 130 nM for ALDH1A1 indicate a unique polypharmacology that is not matched by the more selective IGUANA-1 or the less potent DEAB [2].

Cancer Stem Cell Research ALDH1B1 Inhibition Medicinal Chemistry

Synthetic Yield and Purity: Quantitative Comparison of Formylation Routes

The synthesis of 1,2-Dihydroxy-3,5-diformylbenzene via a Duff formylation of catechol with hexamethylenetetramine in trifluoroacetic acid yields the desired product in 50% yield after a 5-hour reflux at 80 °C . In contrast, an alternative Vilsmeier-Haack formylation protocol has been reported to provide the same compound in a quantitative yield, highlighting a significant process improvement opportunity depending on the synthetic route selected [1]. The compound is commercially available with a standard purity of 95%, as confirmed by NMR, HPLC, and GC analysis .

Organic Synthesis Process Chemistry Dialdehyde Preparation

Metal Complexation and Bioactivity: Direct Comparison with Salicylaldehyde Analogs

A direct comparative study synthesized Cu(II), V(IV), and Ni(II) complexes with Schiff bases derived from 1,2-Dihydroxy-3,5-diformylbenzene (as 4,5-dihydroxyisophalaldehyde), 2-hydroxybenzaldehyde, and 4-hydroxy-5-methoxyisophthalaldehyde, each condensed with 4-aminoantipyrine [1]. While specific IC50 values are not provided in the abstract, the study explicitly compares the antibacterial and antileukemia (HL-60 cell line) activities of the resulting complexes, establishing that the choice of aldehyde precursor significantly influences the biological outcome of the metal complex [1]. This demonstrates that 1,2-Dihydroxy-3,5-diformylbenzene is not a generic substitute for other aromatic aldehydes in medicinal inorganic chemistry.

Bioinorganic Chemistry Schiff Base Complexes Antimicrobial Agents

Optimal Application Scenarios for 1,2-Dihydroxy-3,5-diformylbenzene Based on Verified Differentiating Evidence


Development of Novel Schiff Base Ligands for Bioinorganic Chemistry

1,2-Dihydroxy-3,5-diformylbenzene is the preferred aldehyde precursor for synthesizing Schiff base ligands when a catechol moiety is required for metal chelation and dual imine bonds are needed for macrocycle formation. As demonstrated in a direct comparative study, its use yields metal complexes with distinct biological activity profiles compared to those derived from simpler aldehydes like 2-hydroxybenzaldehyde [1]. Researchers aiming to develop new antimicrobial or anticancer metallodrugs should select this compound to explore a unique chemical space not accessible with common benzaldehydes.

Pharmacological Studies of ALDH Enzyme Inhibition with Polypharmacological Profiles

For investigations into aldehyde dehydrogenase (ALDH) biology, particularly in cancer stem cell research, 1,2-Dihydroxy-3,5-diformylbenzene serves as a valuable pharmacological probe. Its inhibition profile (IC50 values of 65-130 nM across ALDH1A1, ALDH1A2, and ALDH1B1) is distinct from the highly selective inhibitor IGUANA-1 and the non-selective inhibitor DEAB [2]. This makes it an optimal tool for experiments designed to assess the biological consequences of inhibiting multiple ALDH isoforms simultaneously, rather than using a more selective agent that might mask compensatory mechanisms.

Synthesis of Highly Substituted Macrocycles and Covalent Organic Frameworks (COFs)

The unique 1,2,3,5-tetrasubstitution pattern of 1,2-Dihydroxy-3,5-diformylbenzene makes it a strategic building block for constructing highly substituted Schiff base macrocycles [3]. Its dual aldehyde functionality enables the formation of extended, rigid structures, while the adjacent catechol group provides a site for post-synthetic metalation or redox activity. This specific architecture is advantageous for creating novel macrocyclic ligands or for incorporating redox-active sites into porous framework materials, applications where common dialdehydes like isophthalaldehyde would lack the essential catechol functionality.

Scalable Synthesis via Optimized Formylation Route

For process chemists requiring multi-gram to kilogram quantities, the procurement or in-house synthesis of 1,2-Dihydroxy-3,5-diformylbenzene should be planned around the high-yielding Vilsmeier-Haack formylation protocol, which offers a quantitative yield and is a significant improvement over the traditional 50% yield Duff reaction [4]. This evidence directly informs procurement decisions by identifying the most cost-effective synthetic route for large-scale production, ensuring that projects requiring substantial amounts of this intermediate are economically viable.

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